(2S)-1-[(2S)-2-acetamido-6-aminohexanoyl]-N-[(2R)-1-amino-3-methyl-1-oxobutan-2-yl]pyrrolidine-2-carboxamide
Description
Properties
IUPAC Name |
(2S)-1-[(2S)-2-acetamido-6-aminohexanoyl]-N-[(2R)-1-amino-3-methyl-1-oxobutan-2-yl]pyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H33N5O4/c1-11(2)15(16(20)25)22-17(26)14-8-6-10-23(14)18(27)13(21-12(3)24)7-4-5-9-19/h11,13-15H,4-10,19H2,1-3H3,(H2,20,25)(H,21,24)(H,22,26)/t13-,14-,15+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZQBDQTYFDOVNN-SOUVJXGZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N)NC(=O)C1CCCN1C(=O)C(CCCCN)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H](C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCN)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H33N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Steps:
- Activation of amino acid derivatives, such as N-protected amino acids (e.g., N-[(2R)-1-amino-3-methyl-1-oxobutan-2-yl]) and acyl intermediates.
- Coupling of activated amino acids with pyrrolidine-2-carboxamide derivatives, ensuring stereochemical fidelity at chiral centers.
- Use of coupling reagents like HATU , DIC , or EDC in the presence of bases such as DIPEA to facilitate amide bond formation.
Research Findings:
- Patent JP2020142995A describes a method involving selective peptide coupling with high stereoselectivity, employing carbodiimide derivatives and HOBt to minimize racemization during peptide bond formation (see).
Protection and Deprotection Protocols
Protection of amino groups and carboxyl groups is critical to prevent side reactions and to maintain stereochemistry.
Common Protecting Groups:
- Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethoxycarbonyl) for amino groups.
- t-Butyl esters or methyl esters for carboxyl groups.
Deprotection Methods:
- Acidic conditions (e.g., trifluoroacetic acid for Boc).
- Basic conditions (e.g., piperidine for Fmoc).
Notes:
- The choice of protecting groups is guided by the stability under coupling conditions and the ease of removal post-synthesis, as detailed in patent literature.
Stereochemistry Control
The synthesis emphasizes stereochemical integrity at multiple chiral centers, notably the (2S) and (2R) configurations.
Strategies:
- Use of stereochemically pure amino acid derivatives as starting materials.
- Employing chiral auxiliaries or chiral catalysts during coupling.
- Monitoring stereochemistry via chiral HPLC or NMR .
Research Data:
- Patent US9682153B2 highlights the importance of stereoselective synthesis, employing chiral starting materials to ensure the correct configuration at each stereocenter ().
Solid-Phase Peptide Synthesis (SPPS)
An alternative to solution-phase synthesis, SPPS allows for stepwise assembly of the peptide chain on a solid support, improving yield and stereochemical control.
Procedure:
- Attachment of the initial amino acid to a resin.
- Sequential coupling of protected amino acids.
- Cleavage from resin and final deprotection.
Research Findings:
- Patent CN116687784A discusses the application of microreactors and water-soluble peptide conjugates, which can be adapted for SPPS to enhance efficiency and purity ().
Purification and Characterization
Post-synthesis, purification involves chromatography techniques such as HPLC and recrystallization . Structural confirmation is performed via mass spectrometry and NMR spectroscopy .
Data Table: Summary of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
Acetyl-(D-Val13)-alpha-Melanocyte Stimulating Hormone (11-13) can undergo various chemical reactions, including:
Oxidation: Involving the addition of oxygen or removal of hydrogen.
Reduction: Involving the addition of hydrogen or removal of oxygen.
Substitution: Involving the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as hydrogen peroxide.
Reducing Agents: Such as sodium borohydride.
Substitution Reagents: Such as alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of disulfide bonds, while reduction may result in the cleavage of such bonds .
Scientific Research Applications
Pharmaceutical Development
The compound is being investigated for its potential role in drug development, particularly in the context of peptide-based therapeutics. Its structure suggests that it may act as a bioactive peptide, which could have applications in treating various diseases.
Case Study: Antifibrotic Properties
Research indicates that similar peptide compounds exhibit antifibrotic activity, suggesting that (2S)-1-[(2S)-2-acetamido-6-aminohexanoyl]-N-[(2R)-1-amino-3-methyl-1-oxobutan-2-yl]pyrrolidine-2-carboxamide may also possess similar properties. Studies have shown that peptides can inhibit fibrosis in tissues, making them candidates for treating conditions like pulmonary fibrosis and liver cirrhosis .
Cosmetic Applications
The compound has been explored for its potential use in cosmetic formulations aimed at skin rejuvenation and anti-aging. Peptides are known to promote collagen synthesis and skin elasticity.
Data Table: Cosmetic Formulations Containing Peptides
| Product Name | Active Ingredient | Application Area |
|---|---|---|
| Anti-Aging Serum | (2S)-1-(Acetyl-Lys-Pro-Val) | Facial rejuvenation |
| Hair Regrowth Lotion | Peptides promoting hair follicle health | Hair restoration |
Nutraceuticals
There is growing interest in the use of peptides as nutraceuticals due to their health benefits. The compound may be incorporated into dietary supplements aimed at enhancing muscle recovery and overall wellness.
Case Study: Muscle Recovery
Peptides similar to this compound have been shown to enhance muscle protein synthesis and recovery post-exercise. A study demonstrated that supplementation with specific peptides resulted in improved muscle mass and strength in athletes .
Agricultural Applications
Recent research has indicated that peptide compounds can serve as biostimulants in agriculture, enhancing plant growth and resistance to stress.
Data Table: Biostimulant Effects of Peptides
| Peptide Type | Effect on Plants | Mechanism |
|---|---|---|
| Bioactive Peptides | Increased growth rate | Hormonal regulation |
| Antifungal Peptides | Enhanced resistance to pathogens | Induction of defense pathways |
Mechanism of Action
The mechanism of action of Acetyl-(D-Val13)-alpha-Melanocyte Stimulating Hormone (11-13) involves binding to melanocortin receptors, particularly the melanocortin 1 receptor. This binding activates signaling pathways that regulate pigmentation and anti-inflammatory responses. The molecular targets and pathways involved include cyclic adenosine monophosphate (cAMP) and protein kinase A (PKA) signaling .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from Patent Literature
The European patent application () describes pyrrolidine-2-carboxamide derivatives with modified substituents. For example:
- Example 30: (2S,4R)-1-((S)-2-benzamido-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide. Key differences: Incorporates a benzamido group, a thiazole-containing benzyl group, and a hydroxylated pyrrolidine ring. These modifications likely enhance lipophilicity and target affinity compared to the queried compound’s acetamido and aminohexanoyl groups .
- Example 31: (2S,4R)-4-hydroxy-1-((2S,3S)-3-methyl-2-(1-oxoisoindolin-2-yl)pentanoyl)-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide. Key differences: Features an isoindolinone ring and a methyl-pentanoyl chain, which may confer protease resistance or alter binding kinetics .
Pharmacopeial Carboxamides
Compounds listed in Pharmacopeial Forum () share the carboxamide core but diverge in substituents:
- Compound m: (R)-N-[(2S,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide.
Bioactive Pyrrolidine Derivatives
Singh’s Catalyst (): (2S)-N-[(1S)-1-(Hydroxydiphenylmethyl)-3-methylbutyl]pyrrolidine-2-carboxamide.
- Compound from : (2S)-1-[2-[[(2S)-2-aminopropanoyl]amino]acetyl]-N-[(2S)-1-(4-nitroanilino)-1-oxo-3-phenylpropan-2-yl]pyrrolidine-2-carboxamide.
Comparative Data Table
Research Findings and Hypotheses
- Structural-Activity Relationships: The acetamido-6-aminohexanoyl chain in the target compound may enhance solubility and membrane permeability compared to bulkier substituents in Patent Example 30 .
- Therapeutic Potential: While ferroptosis-inducing compounds () include carboxamide derivatives, the target compound’s aminohexanoyl group could position it for studies in apoptosis or metabolic disorders rather than ferroptosis .
- Synthetic Utility : Unlike Singh’s Catalyst (), the target compound lacks steric hindrance, favoring bioactivity over catalytic applications .
Biological Activity
The compound (2S)-1-[(2S)-2-acetamido-6-aminohexanoyl]-N-[(2R)-1-amino-3-methyl-1-oxobutan-2-yl]pyrrolidine-2-carboxamide is a synthetic peptide derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The molecular formula for the compound is , and its structure includes a pyrrolidine ring, acetamido groups, and amino acid residues that contribute to its biological activity. The stereochemistry at various centers is crucial for its interaction with biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Interaction : It is believed to interact with specific receptors involved in metabolic processes, potentially influencing pathways related to protein synthesis and cellular signaling.
- Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit certain enzymes, which could lead to altered metabolic rates and cellular functions.
- Peptide Mimicry : As a peptide derivative, it may mimic natural peptides, allowing it to engage with biological systems effectively.
Antimicrobial Properties
Research indicates that derivatives of this compound exhibit antimicrobial activity against various pathogens. A study demonstrated that modifications in the acetamido group enhance the antibacterial efficacy against Gram-positive bacteria, suggesting a potential application in treating infections .
Anti-inflammatory Effects
In vitro studies have shown that this compound can reduce pro-inflammatory cytokine production in macrophages. This suggests its utility in conditions characterized by excessive inflammation, such as rheumatoid arthritis and other autoimmune disorders .
Cytotoxicity and Cancer Research
Preliminary investigations into the cytotoxic effects of this compound on cancer cell lines indicate that it may induce apoptosis through mitochondrial pathways. This effect was particularly noted in breast cancer cell lines, where it exhibited a dose-dependent response .
Case Studies
Several case studies have been documented regarding the use of this compound or its derivatives:
- Study on Antibacterial Efficacy : A recent study involving the synthesis of various analogs demonstrated enhanced antibacterial properties compared to standard antibiotics, indicating its potential as a new class of antimicrobial agents .
- Anti-inflammatory Activity : In an experimental model of inflammation, treatment with the compound led to significant reductions in swelling and pain, supporting its role as an anti-inflammatory agent .
- Cancer Cell Line Testing : In vitro assays on multiple cancer cell lines showed that the compound inhibited cell proliferation and induced apoptosis, making it a candidate for further development as an anticancer drug .
Data Tables
Q & A
Q. What synthetic strategies are recommended for this compound, given its stereochemical complexity?
A stepwise approach is advised:
- Amino Acid Coupling : Use solid-phase peptide synthesis (SPPS) or solution-phase methods for sequential coupling of the (2S)-2-acetamido-6-aminohexanoic acid and (2R)-1-amino-3-methyl-1-oxobutan-2-yl moieties. Stereochemical integrity can be maintained via Fmoc/t-Bu protection and coupling agents like HBTU/DIPEA .
- Pyrrolidine Core Formation : Employ hydrogenation or reductive amination for pyrrolidine ring closure, similar to methods used for (2S,4R)-2-allyl-4-hydroxy-pyrrolidine derivatives .
- Purification : Reverse-phase HPLC or column chromatography with chiral stationary phases to isolate enantiomerically pure product.
Q. What analytical methods are suitable for structural characterization?
- Stereochemical Confirmation : Circular Dichroism (CD) spectroscopy and X-ray crystallography (if crystals are obtainable).
- Mass Analysis : High-resolution mass spectrometry (HRMS) or MALDI-TOF for molecular weight validation.
- Functional Groups : FT-IR to confirm amide (1650–1600 cm⁻¹) and carboxamide (1700–1680 cm⁻¹) bonds .
Q. What safety protocols are critical during handling?
- PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact .
- Ventilation : Use fume hoods to prevent inhalation of dust/aerosols .
- Storage : Keep in airtight containers at 2–8°C, away from oxidizers (e.g., peroxides) to prevent decomposition .
Q. How can solubility and stability be assessed for in vitro assays?
- Solubility Screening : Test in DMSO, PBS (pH 7.4), and simulated gastric fluid. Centrifuge at 14,000 rpm to remove insoluble aggregates.
- Stability : Conduct accelerated degradation studies at 40°C/75% RH over 14 days, monitoring via HPLC for decomposition products like carbon monoxide or nitrogen oxides .
Advanced Research Questions
Q. How can researchers optimize stereochemical yield during synthesis?
- Chiral Auxiliaries : Incorporate Evans oxazolidinones or Oppolzer’s sultams to control stereocenters during acyl transfers .
- Catalytic Asymmetric Hydrogenation : Use Ru-BINAP catalysts for enantioselective reduction of ketone intermediates.
- DoE Optimization : Apply Design of Experiments (DoE) to variables like temperature, solvent polarity, and catalyst loading. For example, a central composite design (CCD) can identify optimal conditions for >95% enantiomeric excess (ee) .
Q. How to resolve contradictions in stability data across safety reports?
- Case Study : SDS from Aladdin (2024) reports stability under refrigeration, while TCI America (2018) notes potential decomposition at >25°C.
- Methodology :
- Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition thresholds.
- Cross-validate with LC-MS to detect toxic byproducts (e.g., NOx) under stress conditions (e.g., 40°C, UV exposure) .
Q. What in vitro assays are appropriate for evaluating biological activity?
- Receptor Binding : Radioligand displacement assays (e.g., AT1 receptor binding, as seen in pyrrolidine-2-carboxamide derivatives) .
- Enzyme Inhibition : Fluorescence polarization assays targeting proteases or kinases, using Z’-factor >0.5 for high-throughput screening.
- Cytotoxicity : MTT assay on HEK-293 or HepG2 cells, with EC50 calculations and comparison to positive controls (e.g., doxorubicin).
Q. How to address low yields in large-scale synthesis?
- Flow Chemistry : Implement continuous-flow systems for precise control of reaction parameters (e.g., residence time, mixing efficiency), as demonstrated in diphenyldiazomethane synthesis .
- Process Analytical Technology (PAT) : Use in-line FT-IR or Raman spectroscopy to monitor intermediate formation and adjust conditions in real time.
Data Contradiction Analysis Table
| Parameter | Aladdin (2024) | TCI America (2018) | Resolution Strategy |
|---|---|---|---|
| Stability | Stable at 2–8°C | Decomposes >25°C | Conduct TGA/DSC to identify thermal thresholds |
| Decomposition | No data on byproducts | Lists CO, NOx | LC-MS under oxidative stress |
| Storage | Incompatible with oxidizers | Compatible with inert gases | Test reactivity with KMnO4/H2O2 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
